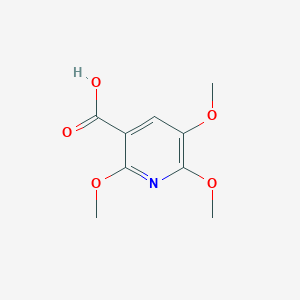![molecular formula C11H15NO3 B1402713 8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine CAS No. 1346447-02-6](/img/structure/B1402713.png)
8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine
描述
8-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine is a heterocyclic compound that features a pyrano-pyridine structure
准备方法
The synthesis of 8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine typically involves nucleophilic dearomatization of activated pyridines. This process can be achieved through the functionalization of the pyridine nitrogen, rendering a pyridinium ion that is sufficiently electrophilic to undergo nucleophilic attack . Various nucleophilic species, such as organometallic reagents and enolates, can be used in these reactions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
化学反应分析
8-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Cycloaddition: This compound can participate in cycloaddition reactions, forming polycyclic frameworks.
科学研究应用
8-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
作用机制
The mechanism of action of 8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine involves its interaction with molecular targets through various pathways. For instance, it may act as a ligand in coordination chemistry, forming complexes with transition metals. These interactions can influence the compound’s reactivity and biological activity .
相似化合物的比较
8-(Dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine can be compared with other similar compounds, such as:
2-(Dimethoxymethyl)pyridine: This compound shares a similar structure but lacks the pyrano ring.
2,6-Bis(dimethoxymethyl)pyridine: This compound has two dimethoxymethyl groups, providing different reactivity and properties.
7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: This compound includes a chloro substituent, which can significantly alter its chemical behavior.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
属性
IUPAC Name |
8-(dimethoxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-13-11(14-2)8-5-6-12-9-4-3-7-15-10(8)9/h5-6,11H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQORIRIXLHFDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C2C(=NC=C1)CCCO2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401194597 | |
| Record name | 2H-Pyrano[3,2-b]pyridine, 8-(dimethoxymethyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346447-02-6 | |
| Record name | 2H-Pyrano[3,2-b]pyridine, 8-(dimethoxymethyl)-3,4-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1346447-02-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrano[3,2-b]pyridine, 8-(dimethoxymethyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401194597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


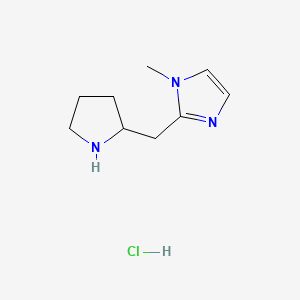
![3-(5-Methoxymethyl-[1,2,4]oxadiazol-3-yl)-piperidine hydrochloride](/img/structure/B1402633.png)
![4-Methyl-3-pyrrolidin-2-yl-4H-[1,2,4]triazole dihydrochloride](/img/structure/B1402634.png)
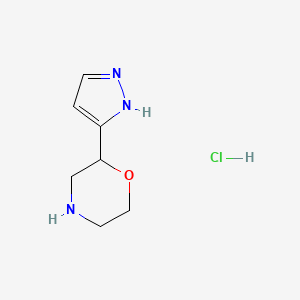
![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-methanesulfonamide dihydrochloride](/img/structure/B1402639.png)

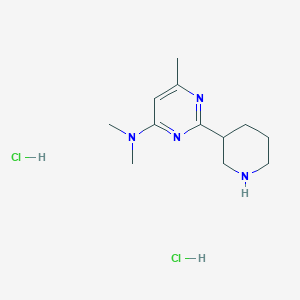
![1-Methyl-3-(piperidin-3-yl)-1H-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1402645.png)
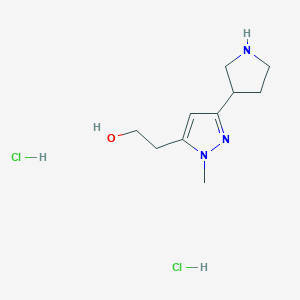


![3-(3,4-dihydro-2H-pyrano[2,3-b]pyridin-6-yl)prop-2-yn-1-ol](/img/structure/B1402650.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1402651.png)
